6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine
Overview
Description
6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine is a chemical compound with a complex structure that includes a pyridazine ring, a trifluoromethoxyphenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the pyridazine intermediate with a trifluoromethoxyphenyl halide under palladium-catalyzed cross-coupling conditions.
Addition of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methylsulfonyl group can form strong hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: A compound with a similar trifluoromethyl group but different functional groups.
Trifluoromethyl phenyl sulfone: Another compound with a trifluoromethyl group, used in different chemical reactions.
Uniqueness
6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and stability, while the pyridazine ring provides a versatile scaffold for further functionalization. The methylsulfonyl group adds to its reactivity, making it suitable for various chemical transformations.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
6-methylsulfonyl-N-[4-(trifluoromethoxy)phenyl]pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-22(19,20)11-7-6-10(17-18-11)16-8-2-4-9(5-3-8)21-12(13,14)15/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOYYEYUVLCFHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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